molecular formula C10H14ClN B2497122 [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine CAS No. 197171-08-7

[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine

Cat. No. B2497122
CAS RN: 197171-08-7
M. Wt: 183.68
InChI Key: GTKPVXKFOPIRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine, also known as CCPM, is a synthetic compound that has shown potential as a pharmacological tool in scientific research. CCPM belongs to the class of cyclopropylamines and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential future applications.

Mechanism of Action

[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine selectively binds to the NET and inhibits its function by blocking the reuptake of norepinephrine. This results in an increase in extracellular norepinephrine levels, which can activate a range of physiological responses. The mechanism of action of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has been studied extensively in vitro and in vivo, and has been shown to be highly selective for the NET.
Biochemical and Physiological Effects:
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and arousal. These effects are thought to be mediated by the increase in extracellular norepinephrine levels that result from the inhibition of the NET. [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has also been shown to have potential as a treatment for depression, as it can increase norepinephrine levels in the brain.

Advantages and Limitations for Lab Experiments

[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has several advantages as a pharmacological tool for scientific research. It is highly selective for the NET, which makes it a useful tool for studying the function of this transporter. [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has also been shown to be stable in vitro and in vivo, which makes it a reliable tool for experiments. However, [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several potential future directions for research on [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine. One area of research is the development of new compounds that are more selective for the NET and have fewer side effects. Another area of research is the use of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine as a tool for studying the role of norepinephrine in a range of physiological processes, including stress, anxiety, and addiction. Finally, [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has potential as a treatment for depression, and further research is needed to explore this potential therapeutic application.

Synthesis Methods

The synthesis of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine involves the reaction of cyclohexadiene with chloromethylcyclopropane in the presence of a palladium catalyst. The resulting product is then treated with ammonia to yield [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine. This synthetic method has been optimized to produce high yields of pure [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine.

Scientific Research Applications

[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has been used in scientific research to study the function of monoamine transporters, specifically the norepinephrine transporter (NET). [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has been shown to selectively bind to the NET and inhibit its function, leading to an increase in extracellular norepinephrine levels. This increase in norepinephrine levels has been linked to a range of physiological effects, including increased heart rate, blood pressure, and arousal.

properties

IUPAC Name

[1-(4-chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1,3-4,8H,2,5-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKPVXKFOPIRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine

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